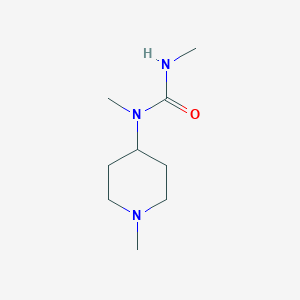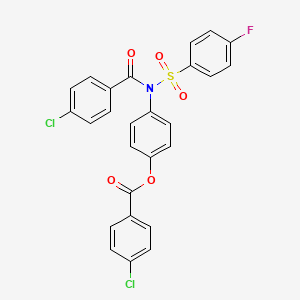![molecular formula C16H17NO4S2 B2716172 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid CAS No. 300817-69-0](/img/structure/B2716172.png)
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid” is a complex organic molecule. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent . The molecule also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a thiazolidine ring, a methoxyphenyl group, and a butanoic acid group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
As an organic compound, this molecule would be expected to undergo a variety of chemical reactions. For instance, the carboxylic acid group could react with bases to form salts and water, a process known as neutralization . The thiazolidine ring might also participate in various reactions, depending on the specific conditions .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Research by Pişkin et al. (2020) on zinc phthalocyanine derivatives highlights the significance of such compounds in photodynamic therapy for cancer treatment. The study details the synthesis and characterization of new zinc phthalocyanine compounds with remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers used in cancer treatment, suggesting potential therapeutic applications for similarly structured compounds (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis Methodologies
The work by Lomov (2019) on the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a precursor in the production of cardiotonic drugs, showcases the development of synthesis routes for compounds with complex structures. This research demonstrates alternative approaches to synthesizing structurally complex compounds, which can be relevant for the synthesis of the target compound (Lomov, 2019).
Pharmacological Evaluations
Patel et al. (2013) describe the synthesis and pharmacological evaluation of new series of pyrazolines based thiazolidin-4-one derivatives, highlighting the potential of these compounds in anti-cancer and HIV treatments. This research points to the diverse pharmacological applications that structurally related compounds could have, suggesting that the target compound might also possess significant pharmacological properties (Patel et al., 2013).
Antimicrobial Activities
Research on the synthesis and biological activities of azomethines and 4-thiazolidinones by Hirpara et al. (2003) investigates the growth-inhibiting activity of synthesized compounds against several microbes. The study indicates that compounds with thiazolidinone components have promising antimicrobial properties, which could suggest similar potential for the compound (Hirpara, Parekh, & Parekh, 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-9(2)13(15(19)20)17-14(18)12(23-16(17)22)8-10-4-6-11(21-3)7-5-10/h4-9,13H,1-3H3,(H,19,20)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLRPVRCGVMPQH-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2716089.png)


![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2716092.png)

![4-Ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2716099.png)
![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)
![4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2716103.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)
![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)

![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)

![N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716111.png)
